OGT-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

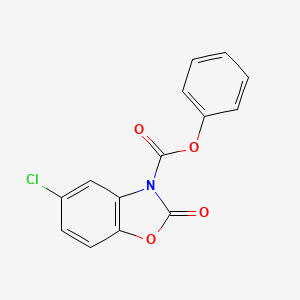

phenyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO4/c15-9-6-7-12-11(8-9)16(14(18)20-12)13(17)19-10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDGHUOMMFLMLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)N2C3=C(C=CC(=C3)Cl)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

OGT-IN-1: An In-depth Technical Guide on the Mechanism of Action of a Potent O-GlcNAc Transferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-GlcNAc Transferase (OGT) is a highly conserved enzyme crucial for cellular homeostasis, acting as a nutrient sensor and modulating the function of numerous proteins through O-GlcNAcylation. Its dysregulation is implicated in various pathologies, including cancer and cardiovascular diseases, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of OGT-IN-1 (also known as Compound 5 or TT40), a potent small-molecule inhibitor of OGT. We delve into its mechanism of action, present key quantitative data, detail experimental protocols for its characterization, and visualize its impact on cellular signaling pathways. This document serves as a critical resource for researchers engaged in the study of O-GlcNAc signaling and the development of novel therapeutic strategies targeting OGT.

Introduction to O-GlcNAc Transferase (OGT) and the Significance of its Inhibition

O-GlcNAc Transferase (OGT) is the sole enzyme responsible for the addition of a single β-N-acetylglucosamine (GlcNAc) moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This dynamic and reversible post-translational modification, known as O-GlcNAcylation, is a critical regulator of a vast array of cellular processes, including signal transduction, transcription, and metabolism. OGT utilizes uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) as a sugar donor, and its activity is exquisitely sensitive to cellular nutrient status, particularly glucose levels via the hexosamine biosynthetic pathway.

Given its central role in cellular function, aberrant OGT activity has been linked to the pathophysiology of several diseases. For instance, elevated O-GlcNAcylation has been observed in various cancers, where it is thought to contribute to metabolic reprogramming and tumor progression. In the context of cardiovascular disease, OGT modulation has been shown to impact cardiomyocyte survival following hypoxic injury.[1] Consequently, the development of specific and potent OGT inhibitors is of significant interest for both basic research and therapeutic applications. These inhibitors serve as invaluable chemical tools to dissect the complex roles of O-GlcNAcylation and as potential starting points for drug discovery programs.

This compound: A Potent Inhibitor of O-GlcNAc Transferase

This compound, also referred to as "Compound 5" in initial discovery studies and "TT40" in subsequent research, is a small molecule that potently inhibits the enzymatic activity of O-GlcNAc Transferase.[1][2] Its discovery was the result of a high-throughput screen designed to identify novel inhibitors of OGT.

Quantitative Inhibition Data

This compound exhibits differential inhibitory activity against the two major isoforms of OGT: the short OGT (sOGT) and the nucleocytoplasmic OGT (ncOGT). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Isoform | IC50 (µM) |

| sOGT | 27 |

| ncOGT | 10 |

Table 1: Inhibitory potency of this compound against sOGT and ncOGT isoforms.

Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated in the public domain. However, based on the initial discovery through a fluorescence-based substrate analogue displacement assay, it is hypothesized to interact with the catalytic domain of OGT. Further biochemical and structural studies are required to definitively characterize its binding mode and determine whether it acts as a competitive, non-competitive, or uncompetitive inhibitor with respect to the enzyme's substrates, UDP-GlcNAc and the acceptor protein.

Impact on Cellular Signaling: Insights from Cardiovascular Research

Studies utilizing this compound (referred to as TT40) in neonatal rat ventricular myocytes (NRVMs) have provided valuable insights into its effects on cellular signaling, particularly in the context of hypoxic stress. Inhibition of OGT by this compound was shown to reduce global O-GlcNAc levels and exacerbate cardiomyocyte injury following hypoxia.[1] A key observation was the exaggerated collapse of the mitochondrial membrane potential in the presence of the inhibitor, suggesting that OGT activity is crucial for mitochondrial integrity under stress conditions.[1] This links OGT activity to the regulation of mitochondrial function and cell survival pathways.

Experimental Protocols

The following sections detail the methodologies employed in the discovery and initial characterization of this compound.

High-Throughput Screening for OGT Inhibitors

The discovery of this compound (Compound 5) originated from a fluorescence-based substrate analogue displacement assay. This high-throughput screening (HTS) method is designed to identify compounds that can displace a fluorescently labeled substrate analogue from the active site of the OGT enzyme.

Protocol:

-

Enzyme Preparation: A recombinant form of the catalytic domain of human OGT is expressed and purified.

-

Fluorescent Probe: A fluorescently labeled analogue of the UDP-GlcNAc substrate is used.

-

Assay Principle: In the absence of an inhibitor, the fluorescent probe binds to the OGT active site, resulting in a high fluorescence polarization (FP) signal. When a compound displaces the probe, the probe tumbles more freely in solution, leading to a decrease in the FP signal.

-

Screening:

-

The OGT enzyme and the fluorescent probe are incubated in a multi-well plate format.

-

Test compounds from a chemical library are added to individual wells.

-

After an incubation period, the fluorescence polarization is measured using a plate reader.

-

A significant decrease in the FP signal indicates a potential "hit" or inhibitor.

-

-

Hit Validation: Positive hits are then subjected to secondary assays to confirm their inhibitory activity and determine their IC50 values.

In Vitro OGT Inhibition Assay (IC50 Determination)

To quantify the potency of this compound, a radiometric or fluorescence-based enzyme inhibition assay is typically employed.

Protocol (Radiometric Example):

-

Reaction Mixture: Prepare a reaction mixture containing a buffered solution (e.g., Tris-HCl), a divalent cation (e.g., MgCl2), a reducing agent (e.g., DTT), the OGT enzyme, and a peptide or protein substrate.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Initiation: Start the reaction by adding the radiolabeled sugar donor, [³H]UDP-GlcNAc.

-

Incubation: Incubate the reactions at a controlled temperature (e.g., 37°C) for a specific duration.

-

Termination: Stop the reactions, for example, by adding a denaturing solution like SDS-PAGE loading buffer.

-

Separation: Separate the radiolabeled protein/peptide substrate from the unreacted [³H]UDP-GlcNAc using SDS-PAGE or phosphocellulose paper binding.

-

Quantification: Measure the amount of incorporated radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of OGT activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the multifaceted roles of O-GlcNAc transferase in cellular physiology and disease. Its ability to inhibit OGT activity in cellular models has already provided important insights into the role of O-GlcNAcylation in cardiomyocyte survival and mitochondrial function. Future research should focus on a more detailed characterization of its mechanism of action, including co-crystallization with OGT to understand its binding mode. Furthermore, medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties could pave the way for the development of clinical candidates for the treatment of diseases driven by aberrant OGT activity. This technical guide provides a solid foundation for researchers to understand and utilize this compound in their investigations into the complex world of O-GlcNAc signaling.

References

OGT-IN-1: An In-Depth Technical Guide on its Cellular Target

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the cellular target of OGT-IN-1, a known inhibitor of O-GlcNAc Transferase (OGT). OGT is a critical enzyme that catalyzes the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of a vast number of nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a dynamic regulatory process involved in a myriad of cellular functions. This compound serves as a chemical tool to probe the roles of OGT in these processes.

The Cellular Target: O-GlcNAc Transferase (OGT)

The primary cellular target of this compound is the enzyme O-GlcNAc Transferase (OGT). OGT is the sole enzyme responsible for attaching O-GlcNAc moieties to substrate proteins, a process that is reversed by the enzyme O-GlcNAcase (OGA). The dynamic interplay between OGT and OGA modulates the O-GlcNAcylation status of proteins, thereby influencing their activity, stability, and localization.

OGT itself exists in different isoforms, with the most studied being the nucleocytoplasmic (ncOGT) and the shorter mitochondrial (sOGT) forms. This compound has been reported to inhibit both the short (sOGT) and nucleocytoplasmic (ncOGT) isoforms of OGT.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against its target has been characterized by determining its half-maximal inhibitory concentration (IC50).

| Target Isoform | IC50 (µM) |

| sOGT | 27 |

| ncOGT | 10 |

Note: This data is based on available information and may vary depending on the specific assay conditions.

Signaling Pathways Modulated by OGT Inhibition

Inhibition of OGT by compounds like this compound can have profound effects on numerous signaling pathways due to the widespread role of O-GlcNAcylation in cellular regulation.

The O-GlcNAc Cycling Pathway

The most direct pathway affected by this compound is the O-GlcNAc cycling pathway itself. By inhibiting OGT, this compound disrupts the addition of O-GlcNAc to proteins, leading to a global decrease in protein O-GlcNAcylation.

Caption: O-GlcNAc cycling and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of OGT inhibitors are crucial for the reproducibility of results. Below are generalized methodologies for key assays.

OGT Inhibition Assay (Biochemical)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified OGT.

Principle: A common method involves the use of a glycosyltransferase assay kit that measures the amount of a labeled sugar (e.g., UDP-[3H]GlcNAc) transferred to a peptide or protein substrate.

General Protocol:

-

Reaction Setup: Prepare a reaction mixture containing purified recombinant OGT, a suitable peptide or protein substrate (e.g., a synthetic peptide with a known O-GlcNAcylation site), and UDP-[3H]GlcNAc in an appropriate reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

-

Incubation: Incubate the reactions at 37°C for a specified time to allow the enzymatic reaction to proceed.

-

Separation: Stop the reaction and separate the radiolabeled glycosylated product from the unreacted UDP-[3H]GlcNAc. This can be achieved using methods like streptavidin-coated plates (if the substrate is biotinylated) or phosphocellulose paper binding.

-

Detection: Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of OGT inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular O-GlcNAcylation Assay (Western Blot)

This assay assesses the effect of the inhibitor on the overall level of protein O-GlcNAcylation in cells.

Principle: Western blotting using an antibody that specifically recognizes the O-GlcNAc modification is used to visualize changes in the O-GlcNAcylation status of cellular proteins.

General Protocol:

-

Cell Treatment: Culture cells of interest and treat them with different concentrations of this compound for a specific duration. Include a vehicle-treated control.

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and OGA inhibitors (to preserve the O-GlcNAc modification).

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6). Subsequently, incubate with a suitable HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Compare the intensity of the O-GlcNAc signal between the control and this compound-treated samples. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Logical Workflow for Target Validation

The validation of OGT as the cellular target of this compound involves a series of logical experimental steps.

Caption: Logical workflow for the validation of OGT as the cellular target of this compound.

Conclusion

This compound is a valuable research tool for studying the multifaceted roles of O-GlcNAc transferase in cellular physiology and disease. Its ability to inhibit OGT allows for the elucidation of the downstream consequences of reduced O-GlcNAcylation on various signaling pathways and cellular processes. A thorough understanding of its biochemical and cellular activity, as outlined in this guide, is essential for its effective use in a research setting. Further characterization, including comprehensive selectivity profiling and identification of potential off-targets, will continue to refine its utility as a specific chemical probe for OGT.

OGT-IN-1 and the O-GlcNAcylation Pathway: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification crucial for regulating a vast array of cellular processes, including signal transduction, transcription, and metabolism. This modification, the addition of a single N-acetylglucosamine (O-GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins, is governed by the interplay of two key enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). Dysregulation of O-GlcNAcylation is implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making the enzymes of this pathway attractive therapeutic targets. OGT-IN-1 is a chemical probe that inhibits OGT, offering a valuable tool to investigate the functional roles of O-GlcNAcylation. This technical guide provides a comprehensive overview of the O-GlcNAcylation pathway, the mechanism of action of this compound, detailed experimental protocols for its use, and a summary of its effects on key signaling pathways.

The O-GlcNAcylation Pathway: A Core Cellular Regulator

The O-GlcNAcylation pathway is a critical cellular nutrient sensor, directly linking metabolic status to the regulation of protein function. The dynamic cycling of O-GlcNAc modification is controlled by two highly conserved enzymes:

-

O-GlcNAc Transferase (OGT): The sole enzyme responsible for adding the O-GlcNAc moiety from the donor substrate uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) to target proteins.[1][2][3] OGT is essential for cell viability and plays a crucial role in embryogenesis.[4]

-

O-GlcNAcase (OGA): The enzyme that removes the O-GlcNAc modification from proteins.[1][5]

This constant "yin-yang" of OGT and OGA activity allows for rapid and dynamic regulation of a vast number of intracellular proteins in response to cellular cues.[1][2][5]

The Hexosamine Biosynthetic Pathway (HBP)

The substrate for OGT, UDP-GlcNAc, is the end-product of the hexosamine biosynthetic pathway (HBP). This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism, making O-GlcNAcylation a direct sensor of the cell's nutritional state.[2][6] Approximately 2-5% of cellular glucose enters the HBP.[6]

Cellular Functions of O-GlcNAcylation

O-GlcNAcylation impacts a wide range of cellular processes by modifying key regulatory proteins. These processes include:

-

Transcription and Gene Expression: OGT modifies transcription factors, co-activators, co-repressors, and histone-modifying enzymes, thereby influencing gene expression.[1]

-

Signal Transduction: O-GlcNAcylation is intricately linked with phosphorylation, often competing for the same or adjacent serine/threonine residues on signaling proteins. This crosstalk modulates major signaling pathways.[7]

-

Metabolism: O-GlcNAcylation regulates metabolic enzymes, influencing glycolysis and other metabolic pathways.

-

Cell Cycle and Proliferation: Proper O-GlcNAc cycling is essential for cell cycle progression.[8]

-

Stress Response: Cellular stress often leads to an increase in O-GlcNAcylation, which is generally considered a pro-survival response.[9]

Dysregulation of these processes due to aberrant O-GlcNAcylation is a hallmark of various diseases.[10][11]

This compound: A Chemical Probe for OGT Inhibition

This compound is a potent inhibitor of O-GlcNAc transferase.[12] As a chemical tool, it allows for the acute inhibition of OGT activity, enabling researchers to study the downstream consequences of reduced O-GlcNAcylation in a controlled manner.

Mechanism of Action

While the precise binding mode of this compound is not extensively detailed in the public domain, it is understood to inhibit the catalytic activity of OGT, thereby preventing the transfer of GlcNAc from UDP-GlcNAc to substrate proteins.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (sOGT) | 27 µM | Enzymatic Assay | [12] |

| IC50 (ncOGT) | 10 µM | Enzymatic Assay | [12] |

sOGT: short isoform of OGT; ncOGT: nucleocytoplasmic isoform of OGT.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the study of this compound and the O-GlcNAcylation pathway.

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells of interest (e.g., HeLa, HEK293T, or a cancer cell line relevant to the research question) in appropriate culture vessels and allow them to adhere and reach 50-70% confluency.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Treatment: Replace the culture medium with the medium containing this compound or vehicle control (DMSO). Incubate the cells for the desired time period (e.g., 2, 6, 12, 24, or 48 hours) to assess the time-dependent effects of OGT inhibition.

Western Blot Analysis of Global O-GlcNAcylation and Target Proteins

This protocol is essential for assessing the efficacy of this compound in reducing global O-GlcNAcylation and for analyzing the expression levels of specific proteins of interest.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against O-GlcNAc (e.g., RL2 or CTD110.6) and the protein of interest overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on cell cycle progression.

-

Cell Treatment: Treat cells with this compound for a specific time period (e.g., 24 hours).

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This compound and Key Signaling Pathways

Inhibition of OGT by this compound can have profound effects on various signaling pathways that are regulated by O-GlcNAcylation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. O-GlcNAcylation has a complex and often activating role in this pathway. Several key components, including Akt itself, are O-GlcNAcylated, which can influence their phosphorylation and activity. Inhibition of OGT can therefore lead to a downregulation of this pro-survival pathway.[3][13]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. O-GlcNAcylation of several components of the NF-κB pathway, including the p65/RelA subunit, has been shown to enhance its transcriptional activity.[1][2][4] Inhibition of OGT can therefore attenuate NF-κB-mediated gene expression.

Conclusion

This compound is a valuable pharmacological tool for dissecting the complex roles of O-GlcNAcylation in cellular physiology and disease. By acutely inhibiting OGT, researchers can investigate the immediate and long-term consequences of reduced O-GlcNAcylation on a multitude of cellular processes. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting experiments aimed at understanding the intricate functions of this essential post-translational modification. Further research into the selectivity and in vivo efficacy of this compound and other OGT inhibitors will be crucial for their potential development as therapeutic agents.

References

- 1. Hyper- O-GlcNAcylation activates nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) signaling through interplay with phosphorylation and acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of Nuclear Factor-kappaB Function by O-GlcNAcylation in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cross-Dysregulation of O-GlcNAcylation and PI3K/AKT/mTOR Axis in Human Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elevated O-GlcNAcylation promotes colonic inflammation and tumorigenesis by modulating NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of a Polypeptide Inhibitor of O-GlcNAc Transferase with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. On a sugar high: Role of O-GlcNAcylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of a Cell-Permeable O-GlcNAc Transferase Inhibitor: A Case Study on OSMI-1

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the discovery, synthesis, and characterization of OSMI-1, a cell-permeable small molecule inhibitor of O-GlcNAc Transferase (OGT). Due to the absence of public domain information for a compound designated "OGT-IN-1," this guide focuses on OSMI-1 as a well-documented exemplar in the field of OGT inhibitor development.

Introduction to O-GlcNAc Transferase (OGT)

O-GlcNAc Transferase is a highly conserved enzyme responsible for the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety onto serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a dynamic and ubiquitous process that plays a crucial role in regulating a vast array of cellular functions, including signal transduction, transcription, and metabolism. Given its central role in cellular homeostasis, dysregulation of OGT activity has been implicated in the pathophysiology of several diseases, including cancer, diabetes, and neurodegenerative disorders, making it an attractive target for therapeutic intervention.

The Discovery of OSMI-1: A High-Throughput Screening Approach

OSMI-1 was identified through a high-throughput screening (HTS) campaign designed to discover novel small-molecule inhibitors of OGT.[1][2] The discovery process involved several key stages, beginning with the screening of a large compound library, followed by hit validation and subsequent chemical optimization.

The initial HTS utilized a fluorescence displacement assay to identify compounds that could compete with a fluorescently labeled substrate analog for binding to the OGT active site.[2] This screen identified a promising chemical scaffold, the quinolinone-6-sulfonamide (Q6S) core, present in several initial hit compounds.[2] Although the initial hits displayed weak potency, the conserved chemical structure provided a solid starting point for a focused medicinal chemistry effort.[2]

Following the identification of the Q6S scaffold, a biased library of commercially available compounds containing this core was screened.[2] This led to the identification of more potent hits, which all shared a phenylglycine moiety.[2] Subsequent structure-activity relationship (SAR) studies and synthetic optimization led to the development of OSMI-1 (NCGC00344466), a compound with significantly improved inhibitory activity.[2]

Experimental Workflow: From HTS to OSMI-1

Caption: Workflow for the discovery of OSMI-1.

Synthesis of OSMI-1

The synthesis of OSMI-1 is based on a modular assembly approach, allowing for the facile generation of analogs for SAR studies.[2] A representative synthetic scheme is outlined below. The core quinolinone-6-sulfonamide is coupled with a protected phenylglycine derivative, followed by deprotection to yield the final product.

General Synthetic Scheme for OSMI-1 Analogs

References

Unraveling the Binding of OGT-IN-1: A Structural Biology Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-GlcNAc Transferase (OGT) is a highly conserved and essential enzyme in metazoans that catalyzes the addition of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of a vast array of nuclear, cytoplasmic, and mitochondrial proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is a critical regulator of numerous cellular processes, including signal transduction, transcription, and metabolism. Given its central role in cellular physiology and its dysregulation in various diseases such as cancer, diabetes, and neurodegeneration, OGT has emerged as a compelling therapeutic target.

This technical guide provides a comprehensive overview of the structural biology of the binding of OGT-IN-1, a representative small-molecule inhibitor of OGT. This compound belongs to the quinoline-6-sulfonamide class of inhibitors and serves as a valuable tool for probing the function of OGT. This document will detail the quantitative binding data, experimental protocols for its characterization, and the structural basis of its interaction with the OGT active site.

Quantitative Binding Data

The inhibitory potency of this compound, also referred to as Compound 5 in early literature, has been characterized against different isoforms of OGT. The following table summarizes the key quantitative data for this compound.

| Inhibitor | Target Isoform | IC50 (µM) | Reference |

| This compound (Compound 5) | sOGT (short OGT) | 27 | [1][2] |

| This compound (Compound 5) | ncOGT (nucleocytoplasmic OGT) | 10 | [1][2] |

sOGT and ncOGT represent different isoforms of the O-GlcNAc transferase. The lower IC50 value against ncOGT suggests a higher potency for this isoform.

OGT Signaling Pathway

OGT plays a crucial role as a nutrient sensor, integrating various metabolic pathways, most notably the hexosamine biosynthetic pathway (HBP). The activity of OGT is directly influenced by the cellular concentration of its substrate, UDP-GlcNAc, the end-product of the HBP. O-GlcNAcylation by OGT can modulate the activity, stability, and localization of target proteins, thereby influencing downstream signaling cascades. A key example is the interplay between O-GlcNAcylation and phosphorylation in insulin signaling.

Experimental Protocols

The discovery and characterization of this compound and related inhibitors have been facilitated by a combination of biochemical assays and structural biology techniques.

High-Throughput Screening for OGT Inhibitors

The initial identification of the quinoline-6-sulfonamide scaffold, from which this compound is derived, was achieved through high-throughput screening. A fluorescence-based substrate analogue displacement assay was a key method employed.[3]

Protocol Outline:

-

Protein Expression and Purification: The catalytic domain of human OGT is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

-

Fluorescent Probe: A fluorescently labeled substrate analogue that binds to the OGT active site is used.

-

Assay Principle: In the absence of an inhibitor, the fluorescent probe binds to OGT, resulting in a high fluorescence polarization (FP) signal. When a compound from a chemical library displaces the probe, the FP signal decreases.

-

Screening: The assay is performed in a multi-well plate format, allowing for the rapid screening of large compound libraries.

-

Hit Validation: Compounds that cause a significant decrease in the FP signal are selected as "hits" and are further validated for their inhibitory activity in secondary assays.

In Vitro OGT Inhibition Assay (IC50 Determination)

The potency of validated hits like this compound is quantified by determining their half-maximal inhibitory concentration (IC50). A common method is a radiometric assay that measures the transfer of radiolabeled GlcNAc to a peptide substrate.

Protocol Outline:

-

Reaction Mixture: A reaction mixture is prepared containing purified OGT, a peptide substrate (e.g., a peptide derived from a known OGT substrate like casein kinase II), and UDP-[³H]GlcNAc.

-

Inhibitor Titration: A range of concentrations of the inhibitor (e.g., this compound) is added to the reaction mixtures.

-

Reaction Incubation: The reactions are incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the enzymatic reaction to proceed.

-

Reaction Quenching and Separation: The reaction is stopped, and the radiolabeled peptide product is separated from the unreacted UDP-[³H]GlcNAc, often by spotting the reaction mixture onto phosphocellulose paper followed by washing.

-

Quantification: The amount of radioactivity incorporated into the peptide is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

X-ray Crystallography for Structural Analysis

To understand the molecular basis of inhibitor binding, X-ray crystallography is employed to determine the three-dimensional structure of OGT in complex with the inhibitor. While a specific structure for this compound is not publicly available, structures of OGT with related quinoline-6-sulfonamide inhibitors like OSMI-1 provide a model for its binding mode.

Protocol Outline:

-

Protein-Inhibitor Complex Formation: Purified OGT is incubated with an excess of the inhibitor to ensure saturation of the binding site.

-

Crystallization: The protein-inhibitor complex is subjected to crystallization screening using various precipitants, buffers, and additives to find conditions that yield diffraction-quality crystals.

-

X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the protein-inhibitor complex. A molecular model is built into the electron density and refined to yield the final high-resolution structure.

Structural Basis of this compound Binding

The binding of quinoline-6-sulfonamide inhibitors, the class to which this compound belongs, occurs in the active site of OGT, where the UDP-GlcNAc substrate normally binds. The inhibitor mimics key interactions of the UDP portion of the natural substrate.

The quinoline ring of this compound occupies the pocket that normally binds the uracil base of UDP. The sulfonamide moiety makes hydrogen bonding interactions with the protein backbone, mimicking the interactions of the pyrophosphate group of UDP-GlcNAc. These interactions anchor the inhibitor in the active site and prevent the binding of the natural substrate, thereby inhibiting the enzyme's catalytic activity.

Conclusion

This compound and its analogs are valuable chemical probes for studying the myriad functions of O-GlcNAc signaling. The development of these inhibitors through systematic screening and characterization has provided crucial tools for the field. While high-resolution structural data for this compound itself is not yet in the public domain, the available data for related compounds in the same chemical class have illuminated the structural basis for their inhibitory activity. Future work in this area will likely focus on improving the potency and selectivity of these inhibitors, as well as on elucidating their effects in various disease models, paving the way for potential therapeutic applications targeting OGT.

References

The Impact of OGT-IN-1 on Protein Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-GlcNAc Transferase (OGT) is a highly conserved enzyme that catalyzes the addition of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, plays a crucial role in regulating a vast array of cellular processes, including transcription, signal transduction, and protein stability. Consequently, dysregulation of OGT activity has been implicated in the pathophysiology of numerous diseases, including cancer and neurodegenerative disorders. OGT-IN-1 and other specific inhibitors of OGT have emerged as powerful chemical probes to investigate the functional roles of O-GlcNAcylation and as potential therapeutic agents. This technical guide provides an in-depth analysis of the effects of OGT inhibition, with a focus on this compound, on protein stability, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Data Presentation: Quantitative Effects of OGT Inhibition on Protein Stability

The inhibition of OGT can lead to either the stabilization or destabilization of target proteins, depending on the specific protein and the cellular context. The following tables summarize the quantitative effects of OGT inhibitors on the stability of key regulatory proteins.

| Protein | OGT Inhibitor | Cell Line | Treatment Conditions | Change in Protein Level | Reference |

| c-Myc | OSMI-1 | PD36 pre-B cells | 10 µM for 48 hours | ~50% decrease | [1][2] |

| FOXC1 | OSMI-1 | SH-SY5Y neuroblastoma cells | 2.0 µmol/L | Decreased (rescued by MG132) | [3] |

| Protein | Phosphorylation Site | OGT Inhibitor | Fold Change in Phosphorylation | Reference |

| Tau | Ser199 | BZX2 | 2.0-fold increase | |

| Tau | Ser396 | BZX2 | 1.5-fold increase |

Core Signaling Pathways and Mechanisms

The stability of many proteins is tightly regulated by a complex interplay of post-translational modifications, including O-GlcNAcylation and ubiquitination. Inhibition of OGT can disrupt this balance, leading to altered protein degradation rates.

This compound and the Proteasomal Degradation of FOXC1

The transcription factor Forkhead Box C1 (FOXC1) is a key regulator of embryonic development and has been implicated in cancer progression. O-GlcNAcylation by OGT has been shown to stabilize FOXC1. Inhibition of OGT leads to the destabilization and subsequent degradation of FOXC1 via the ubiquitin-proteasome system.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Increased O-GlcNAcylation of c-Myc Promotes Pre-B Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Exonic Circular OGT RNA/O-GlcNAc Transferase/Forkhead Box C1 Axis Inhibits Asparagine- and Alanine-Mediated Ferroptosis Repression in Neuroblastoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Core Functions of OGT Inhibition: A Technical Guide to OGT-IN-1

A comprehensive examination of the fundamental role of O-GlcNAc Transferase (OGT) inhibition by the chemical probe OGT-IN-1, designed for researchers, scientists, and drug development professionals. This guide delves into the mechanism of action, experimental applications, and the profound impact of this compound on cellular signaling pathways.

O-GlcNAc Transferase (OGT) is a highly conserved enzyme crucial for the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar molecule to serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is a key regulator of a vast array of cellular processes, including signal transduction, transcription, and metabolism. Given its central role, dysregulation of OGT activity has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. The development of specific inhibitors, such as this compound, has provided an invaluable tool to dissect the complex functions of OGT and explore its therapeutic potential.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of O-GlcNAc Transferase. While the precise public-domain information for a compound explicitly named "this compound" is limited, it is often used as a descriptor for a class of OGT inhibitors. For the purpose of this guide, we will focus on the well-characterized, cell-permeable OGT inhibitor, OSMI-1 , which is frequently referenced in the scientific literature and likely represents the type of compound referred to as this compound.

OSMI-1 acts as a competitive inhibitor of OGT, binding to the enzyme's active site and preventing the transfer of GlcNAc from the donor substrate, UDP-GlcNAc, to protein substrates. This inhibition leads to a global reduction in protein O-GlcNAcylation, allowing researchers to study the downstream consequences of decreased OGT activity.

Quantitative Effects of OGT Inhibition

The efficacy of OGT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce OGT activity by 50%.

| Inhibitor | Target | IC50 (in vitro) | Cellular Potency (EC50) | Reference |

| OSMI-1 | OGT | 2.7 µM | 50 µM | [1] |

| This compound (hypothetical) | OGT | Varies | Varies | - |

Note: The values for this compound are hypothetical and would depend on the specific compound. The data for OSMI-1 is provided as a representative example of a potent OGT inhibitor.

Key Experimental Protocols

Detailed methodologies are critical for the reproducible application of OGT inhibitors in research. Below are representative protocols for key experiments involving the use of an OGT inhibitor like OSMI-1.

Cell Culture and Treatment with OGT Inhibitor

Objective: To assess the effect of OGT inhibition on a specific cellular phenotype.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

OGT inhibitor (e.g., OSMI-1) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein concentration assay kit (e.g., BCA assay)

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight.

-

Prepare a stock solution of the OGT inhibitor in the chosen solvent.

-

Dilute the stock solution in complete culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration.

-

Remove the existing medium from the cells and replace it with the medium containing the OGT inhibitor or a vehicle control (medium with the same concentration of solvent).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Following treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates for subsequent analysis.

Western Blot Analysis of Global O-GlcNAcylation

Objective: To confirm the inhibitory effect of the compound on cellular O-GlcNAcylation levels.

Materials:

-

Cell lysates from treated and control cells

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)

-

Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Separate equal amounts of protein from each cell lysate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Signaling Pathways Modulated by OGT Inhibition

OGT is a central node in numerous signaling pathways. Its inhibition by compounds like this compound can have profound effects on cellular function.

The Hexosamine Biosynthetic Pathway (HBP) and OGT Activity

The activity of OGT is intrinsically linked to the cellular metabolic state through the Hexosamine Biosynthetic Pathway (HBP). This pathway utilizes glucose to produce UDP-GlcNAc, the substrate for OGT. Therefore, OGT acts as a nutrient sensor, translating changes in glucose availability into alterations in protein O-GlcNAcylation.

OGT integrates nutrient status via the HBP.

Experimental Workflow for Studying OGT Inhibition

A typical experimental workflow to investigate the effects of OGT inhibition involves a series of steps from cellular treatment to functional analysis.

Workflow for OGT inhibition studies.

Logical Relationship of OGT Inhibition and Cellular Outcomes

The inhibition of OGT initiates a cascade of events leading to observable changes in cellular behavior. Understanding this logical progression is key to interpreting experimental results.

Logical flow of OGT inhibition effects.

Conclusion

The use of specific OGT inhibitors like this compound (represented by compounds such as OSMI-1) is a powerful approach to elucidate the multifaceted roles of O-GlcNAcylation in health and disease. By providing a means to acutely and selectively reduce OGT activity, these chemical probes have become indispensable tools for researchers in both basic science and drug discovery. The continued development and characterization of novel OGT inhibitors will undoubtedly pave the way for a deeper understanding of O-GlcNAc signaling and the development of new therapeutic strategies for a range of human pathologies.

References

Methodological & Application

Application Notes and Protocols for OGT-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-GlcNAc transferase (OGT) is a vital enzyme in mammalian cells, responsible for the post-translational modification of nuclear and cytoplasmic proteins by attaching O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues.[1][2] This process, known as O-GlcNAcylation, is a dynamic regulatory mechanism akin to phosphorylation and is integral to a vast array of cellular functions, including signal transduction, transcription, and cell cycle regulation.[2][3] Dysregulation of OGT and O-GlcNAcylation has been implicated in various diseases, including cancer, making OGT a compelling target for therapeutic intervention.[2][4]

OGT-IN-1, also referred to as OSMI-1, is a cell-permeable small molecule inhibitor of OGT.[1] It serves as a critical research tool for elucidating the biological roles of O-GlcNAcylation and for validating OGT as a potential drug target.[1] These application notes provide detailed protocols for the effective use of this compound in a cell culture setting.

Mechanism of Action

This compound inhibits the enzymatic activity of OGT, thereby preventing the transfer of GlcNAc from the sugar donor UDP-GlcNAc to target proteins.[1][2] This leads to a global reduction in protein O-GlcNAcylation within the cell.[1] The inhibition is not competitive with respect to the UDP-GlcNAc donor substrate.[1] The decrease in O-GlcNAcylation can impact the stability, localization, and function of numerous proteins, affecting downstream cellular processes.[2] For instance, it has been observed that inhibition of OGT activity by this compound leads to a decrease in the levels of O-GlcNAc transferase's counterpart, O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc residues.[1]

Caption: this compound inhibits OGT, blocking protein O-GlcNAcylation.

Data Presentation: Quantitative Summary of this compound Effects

The following table summarizes the quantitative data for this compound (OSMI-1) from published studies. This information is crucial for designing experiments and interpreting results.

| Parameter | Value | Cell Line / System | Comments | Reference |

| In Vitro IC50 | 2.7 µM | Enzyme Assay (ncOGT) | Measured by monitoring UDP production. | [1] |

| Effective Concentration | 10 - 100 µM | Chinese Hamster Ovary (CHO) | Dose-dependent inhibition of global O-GlcNAcylation observed after 24 hours. | [1] |

| Effect on Cell Viability | ~50% decrease | Chinese Hamster Ovary (CHO) | Observed after 24 hours of treatment with 50 µM OSMI-1. | [1] |

| Effect on Protein Mobility | Visible Shift | HeLa Cells | Treatment with this compound caused a downward mobility shift of Nucleoporin62 (Nup62), consistent with loss of O-GlcNAc residues. | [1] |

| Effect on OGA Levels | Decrease | HeLa Cells | Treatment with this compound reduced cellular OGA levels, while OGT levels remained unaffected. | [1] |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound (OSMI-1) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Complete cell culture medium (appropriate for the cell line)

Protocol:

-

Stock Solution Preparation (e.g., 10 mM):

-

Wear appropriate personal protective equipment (PPE).

-

Briefly centrifuge the vial of this compound powder to collect the contents at the bottom.

-

Aseptically, add the calculated volume of DMSO to the vial to achieve a final concentration of 10 mM. For example, for 1 mg of this compound (check molecular weight on the product sheet), add the corresponding volume of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

-

Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10 µM, 25 µM, 50 µM). It is recommended to perform a serial dilution.

-

Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound treatment.

-

Cell Culture Treatment with this compound

Materials:

-

Cultured cells in logarithmic growth phase

-

Complete cell culture medium

-

Multi-well plates or flasks

-

This compound working solutions

-

Vehicle control (medium with DMSO)

Protocol:

-

Cell Seeding:

-

Treatment:

-

After overnight incubation, carefully aspirate the old medium from the cells.

-

Add the freshly prepared this compound working solutions to the respective wells. Include wells for the vehicle control.

-

Incubate the cells for the desired duration (e.g., 24 hours, as used in several studies).[1] The optimal incubation time may vary depending on the cell line and the specific endpoint being measured.

-

Assessing the Effects of this compound

A. Western Blotting for Global O-GlcNAcylation

This protocol allows for the visualization of the overall reduction in O-GlcNAcylated proteins.

Protocol:

-

Cell Lysis:

-

After treatment, place the culture plate on ice and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and loading dye.

-

Denature the samples by heating at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., RL2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal loading, probe the same membrane with a loading control antibody (e.g., β-actin, GAPDH).

-

B. Cell Viability Assay (e.g., MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and treat with a range of this compound concentrations and a vehicle control as described in Protocol 2.

-

-

MTT Assay:

-

At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Experimental Workflow

Caption: Workflow for this compound treatment and subsequent analysis.

References

- 1. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are OGT inhibitors and how do they work? [synapse.patsnap.com]

- 3. pnas.org [pnas.org]

- 4. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.igem.org [static.igem.org]

OGT-IN-1 Protocol for In Vitro Assays: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

OGT-IN-1 is a potent inhibitor of O-GlcNAc Transferase (OGT), a critical enzyme that catalyzes the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a dynamic and ubiquitous regulatory mechanism involved in a myriad of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of OGT activity has been implicated in various diseases, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in in vitro assays to probe the functional role of OGT.

Mechanism of Action

This compound acts as a competitive inhibitor of OGT, binding to the enzyme's active site and preventing the transfer of GlcNAc from the donor substrate, UDP-GlcNAc, to target proteins. This leads to a global reduction in protein O-GlcNAcylation, allowing for the study of cellular processes regulated by this modification.

Data Presentation

Inhibitory Activity of this compound

| Target | IC50 (µM) |

| sOGT (short OGT isoform) | 27 |

| ncOGT (nucleocytoplasmic OGT isoform) | 10 |

Note: The provided IC50 values are for the purified enzyme and may vary in cellular assays.

Signaling Pathway

The O-GlcNAc modification landscape is vast and integrated with major signaling networks. One key pathway influenced by OGT activity is the proteasome/mTOR/mitochondrial axis. OGT is known to suppress proteasome activity; therefore, inhibition of OGT with this compound can lead to increased proteasome function. This, in turn, can impact downstream signaling, including the mTOR pathway, which is a central regulator of cell growth, proliferation, and metabolism.[1][2][3]

Caption: OGT signaling pathway and point of intervention for this compound.

Experimental Protocols

Western Blot Analysis of Global O-GlcNAcylation

This protocol describes how to assess the efficacy of this compound in reducing total protein O-GlcNAcylation in a cellular context.

Experimental Workflow

Caption: Workflow for Western Blot analysis of O-GlcNAcylation.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293T)

-

Cell culture medium and supplements

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-O-GlcNAc (e.g., RL2 or CTD110.6)

-

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Western blotting imaging system

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load samples onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate and visualize the bands using an imaging system.

-

Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Cell Viability Assay

This protocol is used to determine the effect of this compound on cell proliferation and cytotoxicity.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Add serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control to the wells.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the EC50 value.

Representative Data (Example using a hypothetical OGT inhibitor)

| This compound (µM) | Cell Viability (%) |

| 0 (Vehicle) | 100 |

| 1 | 95 |

| 5 | 80 |

| 10 | 65 |

| 25 | 40 |

| 50 | 20 |

| 100 | 5 |

Troubleshooting

| Issue | Possible Cause | Solution |

| No decrease in O-GlcNAc levels | Insufficient inhibitor concentration or incubation time. | Increase the concentration of this compound or extend the incubation period. |

| Inactive compound. | Verify the integrity and activity of the this compound stock solution. | |

| High background in Western blot | Insufficient blocking or washing. | Increase blocking time and/or the number of wash steps. |

| Antibody concentration too high. | Optimize the primary and secondary antibody dilutions. | |

| Inconsistent cell viability results | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |

| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with PBS. |

Conclusion

This compound is a valuable tool for investigating the roles of OGT and O-GlcNAcylation in cellular physiology and disease. The protocols outlined in these application notes provide a framework for conducting robust in vitro experiments to characterize the effects of this inhibitor. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions.

References

Determining the Potency of OGT-IN-1: Application Notes and Protocols for IC50 Determination

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and determining the half-maximal inhibitory concentration (IC50) of OGT-IN-1, a known inhibitor of O-GlcNAc Transferase (OGT). This document outlines the relevant biological pathways, presents known quantitative data, and offers a detailed experimental protocol for researchers to replicate and validate these findings in their own laboratories.

Introduction to O-GlcNAc Transferase (OGT)

O-GlcNAc Transferase (OGT) is a crucial mammalian enzyme that catalyzes the addition of a single N-acetylglucosamine (O-GlcNAc) sugar moiety onto serine and threonine residues of a wide array of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This dynamic post-translational modification, known as O-GlcNAcylation, is a key regulatory mechanism in a multitude of cellular processes, including transcription, signal transduction, and metabolism.[3][4] The removal of this sugar is catalyzed by O-GlcNAcase (OGA).[3][5] Given its extensive role, dysregulation of OGT activity has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.[6] Consequently, OGT has emerged as a significant therapeutic target, prompting the development of specific inhibitors to probe its function and assess its therapeutic potential.[4][7]

This compound is one such small molecule inhibitor developed to target OGT activity. Accurate determination of its IC50 value is fundamental to understanding its potency and selectivity, which are critical parameters in drug discovery and development.

Quantitative Data: this compound IC50 Values

The following table summarizes the reported IC50 values for this compound against different isoforms of OGT.

| Inhibitor | Target Isoform | IC50 Value (µM) |

| This compound (Compound 5) | sOGT (short OGT) | 27 |

| This compound (Compound 5) | ncOGT (nucleocytoplasmic OGT) | 10 |

Data sourced from MedChemExpress.[1]

OGT Signaling Pathway

The diagram below illustrates a simplified representation of the OGT signaling pathway, highlighting its central role in cellular regulation.

Caption: Simplified OGT signaling pathway.

Experimental Protocol: In Vitro OGT Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the IC50 value of this compound using a commercially available luminescence-based assay kit, such as the UDP-Glo™ Glycosyltransferase Assay. This type of assay measures the amount of UDP produced as a byproduct of the glycosyltransferase reaction, which is directly proportional to OGT activity.[5]

1. Materials and Reagents

-

Recombinant human OGT enzyme

-

OGT peptide substrate (e.g., a known substrate peptide)

-

UDP-GlcNAc (donor substrate)

-

This compound (test inhibitor)

-

UDP-Glo™ Glycosyltransferase Assay Kit (or equivalent)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)

-

DMSO (for inhibitor dilution)

-

White, opaque 96-well or 384-well assay plates

-

Multichannel pipettes

-

Luminometer

2. Reagent Preparation

-

OGT Enzyme Solution: Dilute the recombinant OGT enzyme to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range of the assay.

-

Substrate Mix: Prepare a 2X substrate mix containing the OGT peptide substrate and UDP-GlcNAc in assay buffer. The concentrations should be at or near the Km values for the respective substrates to ensure sensitive detection of inhibition.

-

This compound Dilution Series: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1 mM, followed by 1:3 or 1:10 serial dilutions. Subsequently, dilute these DMSO stocks into the assay buffer to create a 2X working solution of the inhibitor. Ensure the final DMSO concentration in the assay well is low (e.g., <1%) to avoid solvent effects.

3. Assay Procedure

-

Inhibitor Addition: Add 5 µL of the 2X this compound working solutions (or assay buffer with DMSO for 'no inhibitor' and 'positive' controls) to the wells of the assay plate.

-

Enzyme Addition: Add 5 µL of the diluted OGT enzyme solution to all wells except the 'no enzyme' negative control. Add 5 µL of assay buffer to the negative control wells.

-

Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding 10 µL of the 2X substrate mix to all wells.

-

Incubation: Mix the plate and incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for OGT activity (e.g., 30°C or 37°C). The incubation time should be optimized to ensure the reaction remains in the linear phase.

-

Reaction Termination and Signal Generation: Stop the reaction and generate the luminescent signal by adding 20 µL of the UDP Detection Reagent (from the UDP-Glo™ kit) to each well.

-

Signal Incubation: Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

4. Data Analysis

-

Background Subtraction: Subtract the average luminescence signal from the 'no enzyme' negative control wells from all other data points.

-

Percentage Inhibition Calculation: Calculate the percentage of OGT inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

-

IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in the experimental workflow for determining the IC50 value of an OGT inhibitor.

Caption: Workflow for IC50 determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biochemical Characterization of Interactions Between O-GlcNAc Transferase and Its Protein Binding Partners [dash.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. otd.harvard.edu [otd.harvard.edu]

- 5. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for OGT Inhibitors in Neurodegenerative Models

A Note on OGT-IN-1: Extensive literature searches did not identify a specific, publicly documented O-GlcNAc Transferase (OGT) inhibitor designated as "this compound." The following application notes and protocols are based on the use of well-characterized, commercially available OGT inhibitors such as OSMI-1, BZX2, and ST045849, and are intended to serve as a comprehensive guide for researchers applying OGT inhibitors in neurodegenerative models.

Introduction to OGT Inhibition in Neurodegeneration

O-GlcNAc transferase (OGT) is a crucial enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[1] This post-translational modification, known as O-GlcNAcylation, is a dynamic process that plays a vital role in regulating protein function, localization, and stability.[1] Dysregulation of O-GlcNAcylation has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[1][2]

OGT inhibitors are small molecules that block the catalytic activity of OGT, leading to a decrease in global O-GlcNAcylation.[1] By modulating the O-GlcNAc cycling, these inhibitors offer a promising therapeutic strategy to counteract the pathological protein modifications that contribute to neurodegeneration.[1]

Mechanism of Action

OGT inhibitors typically act by competitively binding to the active site of the OGT enzyme, preventing its interaction with the substrate UDP-GlcNAc.[1] This inhibition reduces the O-GlcNAcylation of various cellular proteins, including those involved in neurodegenerative processes like tau, α-synuclein, and huntingtin. The therapeutic rationale is that by reducing O-GlcNAcylation, the pathological consequences associated with these proteins, such as hyperphosphorylation and aggregation, can be mitigated.

Application in Alzheimer's Disease (AD) Models

In the context of AD, a key pathological hallmark is the hyperphosphorylation of the microtubule-associated protein tau, leading to the formation of neurofibrillary tangles (NFTs). O-GlcNAcylation and phosphorylation have a reciprocal relationship on tau, often occurring at the same or adjacent sites. Increased O-GlcNAcylation is generally associated with decreased tau phosphorylation. Therefore, the use of OGT inhibitors, which decrease O-GlcNAcylation, is expected to lead to an increase in tau phosphorylation. This seemingly counterintuitive approach is explored in research to understand the intricate balance of post-translational modifications in AD pathology.

Quantitative Data Summary: OGT Inhibitors in AD Models

| OGT Inhibitor | Model System | Concentration | Effect on Tau Phosphorylation | Reference |

| BZX2 | Tau-BiFC HEK293 cells | 100 µM | 2.0-fold increase at Ser199, 1.5-fold increase at Ser396 |

Application in Parkinson's Disease (PD) Models

The aggregation of α-synuclein into Lewy bodies is a defining feature of PD. O-GlcNAcylation of α-synuclein has been shown to interfere with its aggregation.[3] Therefore, inhibiting OGT and reducing O-GlcNAcylation could potentially exacerbate α-synuclein aggregation. However, the cellular context is complex, and OGT inhibition can also influence other pathways, such as autophagy, which is involved in the clearance of protein aggregates.[4]

Quantitative Data Summary: OGT Inhibitors in PD Models

| OGT Inhibitor | Model System | Concentration | Effect | Reference |

| OSMI-1 | Rat Cortical Neurons | 50 µM | Promotes mTOR-dependent autophagy | [4] |

| 5SGlcNHex | Cell lines | Not specified | Increases uptake of α-synuclein preformed fibrils | [5] |

Application in Huntington's Disease (HD) Models

HD is caused by a polyglutamine expansion in the huntingtin (HTT) protein, leading to its aggregation. The role of O-GlcNAcylation in HD is less clear compared to AD and PD. Some studies suggest that decreased O-GlcNAcylation might be protective by enhancing the clearance of mutant huntingtin (mHtt) aggregates.[6]

Quantitative Data Summary: OGT Inhibitors in HD Models

| OGT Inhibitor | Model System | Effect | Reference |

| Not Specified | Neuronal cells expressing mHtt | Decreasing O-GlcNAcylation enhances cell viability | [6] |

Experimental Protocols